1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione
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Overview
Description
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione is an organic compound with the molecular formula C21H18O2S and a molecular weight of 334.44 g/mol It is characterized by the presence of two phenyl groups and a thiophene ring attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde, thiophene-2-carbaldehyde, and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of diols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpentane-1,5-dione: Lacks the thiophene ring, which may result in different chemical and biological properties.
3-Phenyl-1,5-diphenylpentane-1,5-dione: Contains an additional phenyl group instead of the thiophene ring.
2,4-Dimethyl-1,5-diphenylpentane-1,5-dione: Features methyl groups instead of the thiophene ring.
Uniqueness
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1,5-diphenyl-3-thiophen-2-ylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQWIRAGCUTYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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